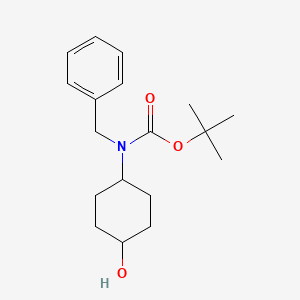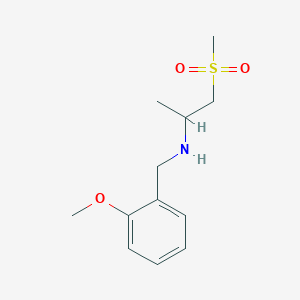
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methylsulfonyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 1-(methylsulfonyl)propan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps such as solvent extraction and distillation to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted amines.
Scientific Research Applications
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)ethanamine
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)butan-2-amine
- n-(2-Methoxybenzyl)-1-(methylsulfonyl)pentan-2-amine
Uniqueness
n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a methylsulfonyl group
Properties
Molecular Formula |
C12H19NO3S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpropan-2-amine |
InChI |
InChI=1S/C12H19NO3S/c1-10(9-17(3,14)15)13-8-11-6-4-5-7-12(11)16-2/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
DLDPDHUIJKYLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



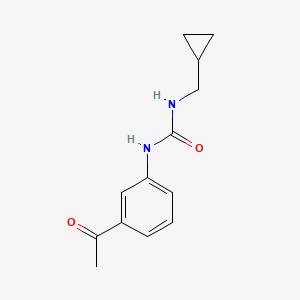
![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)

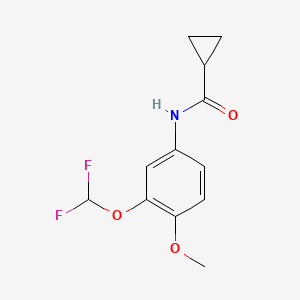
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)

![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
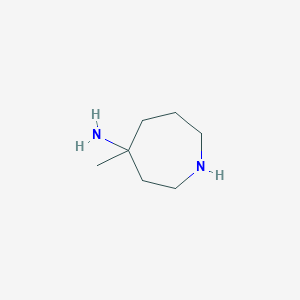
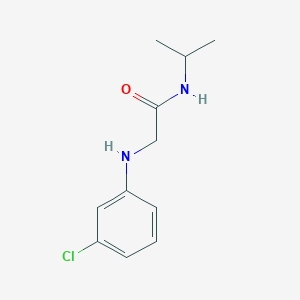
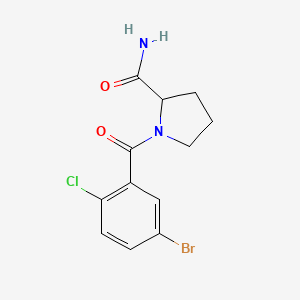
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
